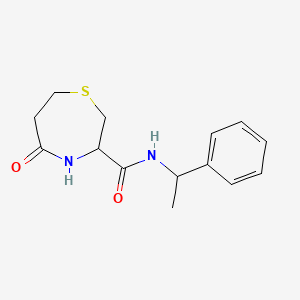

5-oxo-N-(1-phenylethyl)-1,4-thiazepane-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- Synthesis Approach : A method for synthesizing heteroaryl-fused 3-oxo-1,4-thiazepine-5-carboxamides and 5-oxo-1,4-thiazepine-3-carboxamides, which may include compounds similar to 5-oxo-N-(1-phenylethyl)-1,4-thiazepane-3-carboxamide, was developed using a modification of four-component Ugi condensation. This demonstrates the versatility of the approach for synthesizing variously substituted compounds (Ilyn et al., 2006).

Molecular Structure Analysis

- Crystal and Molecular Structure : The crystal and molecular structure of a related compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, was determined using single-crystal X-ray analysis, providing insights into the structural characteristics of similar compounds (Viterbo et al., 1980).

Chemical Reactions and Properties

- Reactivity and Intermediate Formation : The formation of certain intermediates and by-products in related chemical reactions was studied, offering insights into the reactivity and potential transformation pathways of 5-oxo-N-(1-phenylethyl)-1,4-thiazepane-3-carboxamide and similar compounds (Abdulmalic et al., 2013).

Physical Properties Analysis

- Solubility and Stability : In a study related to polyamide pseudorotaxanes, rotaxanes, and catenanes, the solubility and stability of compounds with similar structural characteristics were explored. This information can provide context for understanding the physical properties of 5-oxo-N-(1-phenylethyl)-1,4-thiazepane-3-carboxamide (Gibson et al., 2004).

Aplicaciones Científicas De Investigación

Polymeric Applications

In the field of material science, research by Gibson et al. (2004) on polyamide pseudorotaxanes, rotaxanes, and catenanes showcases the exploration of polyamides derived from crown ethers and their solubility properties, contributing to the understanding of mechanical cross-links and topological branching in polymers. This study emphasizes the role of specific structural configurations in determining the physical characteristics of polymeric materials, which can have implications for the development of new materials with tailored properties for various applications (Gibson et al., 2004).

Pharmacological Research

From a pharmacological perspective, the study on functionalized amino acid derivatives by Kumar et al. (2009) demonstrates the synthesis and evaluation of novel compounds for their in vitro cytotoxicity against human cancer cell lines. This research highlights the potential of structurally novel carboxamide derivatives as a basis for designing anticancer agents, showcasing the importance of chemical innovation in the search for more effective cancer treatments (Kumar et al., 2009).

Organic Chemistry and Synthetic Approaches

In organic chemistry, the work of Ilyn et al. (2006) on the one-step assembly of carbamoyl-substituted heteroannelated [1,4]thiazepines offers insights into novel synthetic methodologies. Their research presents a convenient synthesis of 3-oxo-1,4-thiazepine-5-carboxamides and 5-oxo-1,4-thiazepine-3-carboxamides, highlighting the versatility of Ugi condensation for producing variously substituted compounds. This study contributes to the toolbox of organic chemists, enabling the development of compounds with potential applications in drug discovery and material science (Ilyn et al., 2006).

Propiedades

IUPAC Name |

5-oxo-N-(1-phenylethyl)-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-10(11-5-3-2-4-6-11)15-14(18)12-9-19-8-7-13(17)16-12/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJSVDCQQUWQND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CSCCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[b]thiophen-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2488231.png)

![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)

![4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2488241.png)

![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclohexane]-5-ylprop-2-en-1-one](/img/structure/B2488242.png)